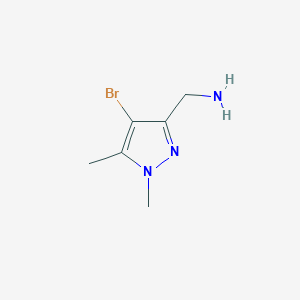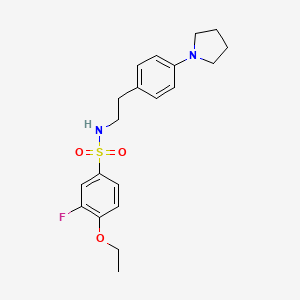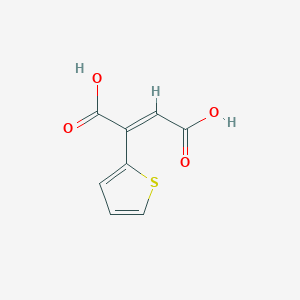![molecular formula C21H15ClN6O2 B2739588 5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1189854-86-1](/img/structure/B2739588.png)
5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a complex organic molecule. It contains several functional groups and rings, including a chlorophenyl group, an oxadiazole ring, a pyrazolo[3,4-d]pyrimidin-4(5H)-one ring, and a tolyl group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and the functional groups it contains. It includes a pyrazolo[3,4-d]pyrimidin-4(5H)-one ring attached to a p-tolyl group and a 1,2,4-oxadiazol-5-yl group, which is further attached to a 4-chlorophenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the functional groups it contains. For instance, it is likely to be a solid at room temperature, given the presence of multiple aromatic rings .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Applications
A study by Hafez et al. (2016) synthesized a series of compounds related to the specified chemical structure and evaluated their in vitro antimicrobial and anticancer activity. Among these compounds, some exhibited higher anticancer activity than the reference drug doxorubicin, alongside demonstrating good to excellent antimicrobial activity (Hafez, Al-Hussain, & El-Gazzar, 2016).
Another research conducted by Elzahabi et al. (2018) on pyrido[2,3-d]pyrimidine scaffold-based compounds, similar in structure to the specified compound, revealed strong anticancer potential against various cancer cell lines, including hepatic, prostate, and colon cancers. These compounds also exhibited promising inhibitory activity against several kinases, which are important targets for cancer therapy (Elzahabi, Nossier, Khalifa, Alasfoury, & El-Manawaty, 2018).
Antifungal and Antibacterial Properties
Soliman, Shafik, and Darwish (1982) explored the synthesis of some substituted 5H-1,3,4-oxadiazolo[3,2-a]pyrimidin-5-ones, including compounds with structural similarities to the queried chemical, finding them to possess in vitro antibacterial and antifungal activities (Soliman, Shafik, & Darwish, 1982).
Kinase Inhibitory and Molecular Docking Studies
The anticancer evaluation of pyrido[2,3-d]pyrimidine scaffold-based compounds also included molecular docking studies, which verified their binding mode towards specific kinases, indicating a potential mechanism through which these compounds exert their anticancer effects. This suggests that the chemical structure may interact with similar targets, offering a pathway to anticancer activity (Elzahabi et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN6O2/c1-13-2-8-16(9-3-13)28-20-17(10-24-28)21(29)27(12-23-20)11-18-25-19(26-30-18)14-4-6-15(22)7-5-14/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEAHXNHCUDCAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1,3-Benzodioxol-5-yl)-4-[(4-chlorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2739507.png)
![N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2739508.png)
![N-(3-hydroxypropyl)-4-[(1-oxo-2,6,7,8-tetrahydrocyclopenta[2,3]thieno[2,4-b]pyrimidin-3-yl)thio]butanamide](/img/structure/B2739509.png)

![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2739512.png)
![4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2739515.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2739518.png)
![5-ethyl-3-(4-methoxyphenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2739520.png)




